molecular formula C13H20BNO4 B11756144 (5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol

(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol

Cat. No.: B11756144
M. Wt: 265.12 g/mol
InChI Key: KEECYKFFPMVRQY-UHFFFAOYSA-N
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Description

(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol is an organic compound that contains a boronic acid functional group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol typically involves the reaction of 5-methyl-2-(2-hydroxyethoxy)phenylboronic acid with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ether, and the reaction temperature is carefully monitored to optimize yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The boronic acid group in this compound can undergo oxidation reactions to form boronic esters or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki coupling reaction, to form carbon-carbon bonds with various organic halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and organic halides in the presence of a base.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boron-containing alcohols.

    Substitution: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.

    Biology: Investigated for its potential as a tool in biological assays and as a building block for biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The compound’s interactions with molecular targets can modulate biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • Boronic acid, B-[5-methyl-2-[2-(4-morpholinyl)ethoxy]phenyl]-
  • Phenylboronic acid derivatives
  • Morpholine-containing boronic acids

Comparison: (5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol is unique due to the presence of both the morpholine and boronic acid groups, which confer distinct chemical reactivity and biological activity. Compared to other boronic acid derivatives, this compound offers a combination of properties that make it particularly useful in specific synthetic and medicinal applications.

Properties

Molecular Formula

C13H20BNO4

Molecular Weight

265.12 g/mol

IUPAC Name

[5-methyl-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid

InChI

InChI=1S/C13H20BNO4/c1-11-2-3-13(12(10-11)14(16)17)19-9-6-15-4-7-18-8-5-15/h2-3,10,16-17H,4-9H2,1H3

InChI Key

KEECYKFFPMVRQY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCCN2CCOCC2)(O)O

Origin of Product

United States

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